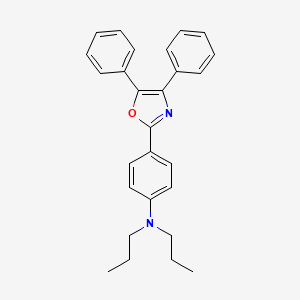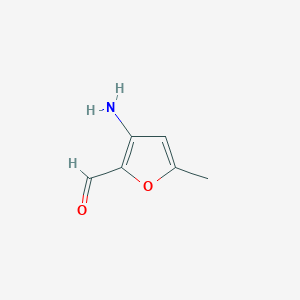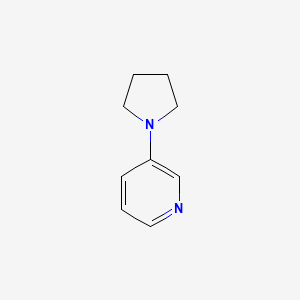
3-Pyrrolidin-1-YL-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidin-1-YL-pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-1-YL-pyridine typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The reaction conditions often require the use of palladium on carbon as a catalyst and methanol as a solvent. The hydrogenation process is carried out under high pressure and temperature to ensure complete conversion .
Industrial Production Methods: For industrial-scale production, the process is optimized to use more readily available and cost-effective catalysts. The reaction is scaled up using larger reactors and continuous flow systems to maintain efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-Pyrrolidin-1-YL-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation yields N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
3-Pyrrolidin-1-YL-pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidin-1-YL-pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog with a similar ring structure but lacking the pyridine moiety.
Pyridine: The parent compound without the pyrrolidine substitution.
Pyrrolidin-2-one: A related compound with a lactam structure.
Uniqueness: 3-Pyrrolidin-1-YL-pyridine is unique due to the combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential therapeutic applications .
Propiedades
Número CAS |
69698-09-5 |
|---|---|
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
3-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H12N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h3-5,8H,1-2,6-7H2 |
Clave InChI |
OAIVFOKDDZHMOU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


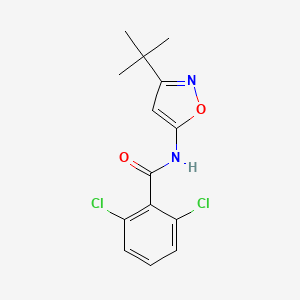

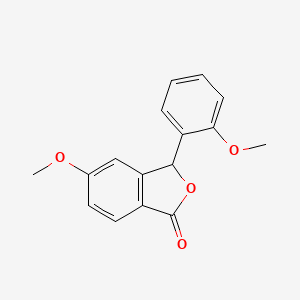
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)
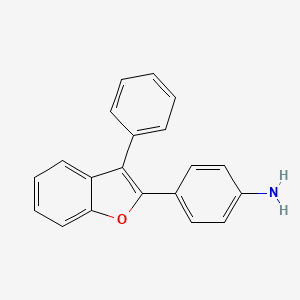
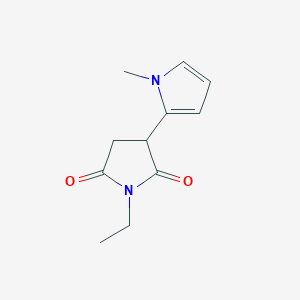

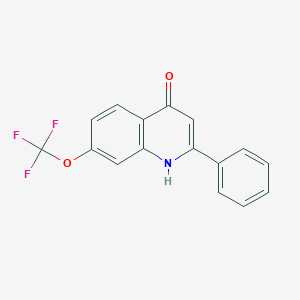
![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
